molecular formula C11H17ClN2 B1530811 2-Chloro-N,N-dipropylpyridin-4-amine CAS No. 851886-35-6

2-Chloro-N,N-dipropylpyridin-4-amine

Cat. No.: B1530811
CAS No.: 851886-35-6
M. Wt: 212.72 g/mol
InChI Key: PKUTVGAUUDRHEA-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dipropylpyridin-4-amine is a useful research compound. Its molecular formula is C11H17ClN2 and its molecular weight is 212.72 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Chloro-N,N-dipropylpyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in metabolic pathways, affecting the overall biochemical processes within the cell.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of acetyl-CoA carboxylase by binding to its active site . This inhibition results in a decrease in fatty acid synthesis, thereby affecting the overall metabolic processes within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of metabolic enzymes, thereby affecting cellular function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit specific enzymes without causing significant adverse effects. At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase, influencing the synthesis of fatty acids . The compound can also affect the levels of various metabolites, thereby altering the overall metabolic flux within the cell. These interactions highlight the compound’s role in regulating key metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . This localization is crucial for its biochemical activity, as it enables the compound to interact with target enzymes and proteins effectively.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity, as it ensures that the compound reaches its target sites within the cell, thereby exerting its biochemical effects.

Properties

IUPAC Name

2-chloro-N,N-dipropylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-3-7-14(8-4-2)10-5-6-13-11(12)9-10/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUTVGAUUDRHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.65 g (5.1 mmol) of 4-amino-2-chloropyridine and 1.8 mL (25 mmol) of propionaldehyde in 5 mL of dichloroethane was treated with two drops of glacial acetic acid and 3.2 g (15 mmol) of sodium triacetoxyborohydride. The mixture was heated to 50° C. for 1 h and an additional 0.9 mL (12.5 mmol) of propionaldehyde and 1.6 g (7.5 mmol) of sodium triacetoxyborohydride was added. The mixture was heated at 50° C. for an additional 36 h. The reaction was cooled to room temperature and 0.15 g (4 mmol) of sodium borohydride was added. The reaction was heated to 80° C. for 1 h and cooled to room temperature. The mixture was diluted with dichloromethane and was washed successively with water and brine before being dried over sodium sulfate. The solution was filtered, concentrated in vacuo and the resulting crude oil was purified by flash chromatography eluting with a 80% hexanes/ethyl acetate mixture to give 0.41 g (38%) of the title compound as a colorless oil.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.